molecular formula C12H16N2O2 B12228947 N-(4-methylpyridin-2-yl)oxane-4-carboxamide

N-(4-methylpyridin-2-yl)oxane-4-carboxamide

Cat. No.: B12228947
M. Wt: 220.27 g/mol
InChI Key: VTAVOQQKNNLKFX-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)oxane-4-carboxamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyridine ring substituted with a methyl group at the 4-position and an oxane ring attached to a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)oxane-4-carboxamide typically involves the reaction of 4-methyl-2-aminopyridine with oxane-4-carboxylic acid. The reaction is facilitated by coupling reagents such as titanium tetrachloride (TiCl₄) and pyridine, which acts as both a solvent and a base . The reaction conditions usually involve heating the mixture to 85-90°C for about 2 hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxane ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-methylpyridin-2-yl)oxane-4-carboxylic acid, while reduction could produce N-(4-methylpyridin-2-yl)oxane-4-methanol.

Scientific Research Applications

N-(4-methylpyridin-2-yl)oxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound binds to the active site of β-lactamase enzymes, inhibiting their activity and preventing the breakdown of β-lactam antibiotics . This enhances the efficacy of the antibiotics against resistant bacterial strains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylpyridin-2-yl)oxane-4-carboxamide is unique due to its oxane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)oxane-4-carboxamide

InChI

InChI=1S/C12H16N2O2/c1-9-2-5-13-11(8-9)14-12(15)10-3-6-16-7-4-10/h2,5,8,10H,3-4,6-7H2,1H3,(H,13,14,15)

InChI Key

VTAVOQQKNNLKFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2CCOCC2

Origin of Product

United States

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